molecular formula C10H14N2O5 B13422577 Thymidine-d9

Thymidine-d9

Cat. No.: B13422577
M. Wt: 251.28 g/mol
InChI Key: IQFYYKKMVGJFEH-LREJENERSA-N
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Description

Thymidine-d9 is a deuterated analog of thymidine, a nucleoside essential for DNA synthesis. In this isotopically labeled compound, nine hydrogen atoms are replaced with deuterium (²H or D), enhancing its utility in research applications such as metabolic tracing, pharmacokinetic studies, and quantitative mass spectrometry. Deuterated compounds like this compound are preferred for their stability, reduced metabolic interference, and compatibility with advanced analytical techniques like nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-d9 typically involves the incorporation of deuterium into the thymidine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under specific temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium. The final product is then purified using techniques such as chromatography to achieve the desired level of deuteration.

Chemical Reactions Analysis

Types of Reactions: Thymidine-d9 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form thymine and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding deoxyribose derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and thiols can be employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield thymine, while reduction can produce deoxyribose derivatives.

Scientific Research Applications

Thymidine-d9 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to investigate the pathways and mechanisms of nucleoside metabolism.

    Biology: Employed in cell proliferation assays to measure DNA synthesis and cell division rates.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nucleoside analogs.

    Industry: Applied in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of Thymidine-d9 is similar to that of thymidine. It is incorporated into DNA during the S phase of the cell cycle, where it pairs with deoxyadenosine (A) in the DNA double helix. The presence of deuterium atoms can influence the stability and interactions of the DNA molecule, making this compound a valuable tool for studying DNA dynamics and interactions.

Molecular Targets and Pathways: this compound targets the DNA synthesis pathway and is involved in the replication and repair processes. It is phosphorylated by thymidine kinase to form thymidine monophosphate (TMP), which is further phosphorylated to thymidine diphosphate (TDP) and thymidine triphosphate (TTP). These phosphorylated forms are then incorporated into the DNA strand by DNA polymerase.

Comparison with Similar Compounds

Thymidine-d9 vs. [³H]-Thymidine

[³H]-Thymidine (tritiated thymidine) is a radiolabeled analog historically used to study DNA replication and cell proliferation. Key differences include:

Parameter This compound [³H]-Thymidine
Isotope Deuterium (non-radioactive) Tritium (radioactive, β-emitter)
Detection Method LC-MS/MS, NMR Scintillation counting, autoradiography
Half-Life Stable 12.3 years (tritium decay)
Safety No radiation hazards Requires radiation safety protocols
Applications Metabolic stability studies, LC-MS/MS internal standards Cell proliferation assays, DNA labeling

This compound’s non-radioactive nature makes it safer for long-term studies and compatible with high-resolution analytical platforms. In contrast, [³H]-Thymidine’s radioactivity limits its use in modern labs due to safety and disposal concerns .

This compound vs. m-Toluidine-d9

m-Toluidine-d9 (C₇D₉N) is a deuterated aromatic amine used as a reference material in analytical chemistry. While structurally distinct from this compound, both share deuterium labeling for precision in quantification:

Parameter This compound m-Toluidine-d9
Molecular Weight ~265.2 (estimated) 116.209
Deuterium Content 9 D atoms 9 D atoms
Primary Use DNA/RNA research, LC-MS/MS standards Organic synthesis, NMR calibration
Chemical Stability High (stable in aqueous solutions) High (stable at room temperature)

m-Toluidine-d9 exemplifies the role of deuterated compounds in validating analytical methods, a principle applicable to this compound’s use in nucleic acid research .

This compound vs. Non-Deuterated Thymidine

Non-deuterated thymidine (C₁₀H₁₄N₂O₅) serves as the baseline for understanding isotopic effects:

Parameter This compound Non-Deuterated Thymidine
Molecular Weight Higher due to deuterium 242.23
Metabolic Rate Slower (kinetic isotope effect) Faster
Analytical Utility Internal standard for quantification Substrate in enzymatic assays

Deuterium substitution in this compound reduces metabolic turnover, enabling precise tracking of DNA synthesis pathways without isotopic dilution .

Comparison with Acridine-9-carboxylic Acid Derivatives

Acridine-9-carboxylic acid (C₁₄H₉NO₂) and its derivatives, such as thiosemicarbazones, are heterocyclic compounds with antimicrobial and anticancer properties. While structurally unrelated to this compound, their analytical parameters highlight differences in hydrophobicity and bioavailability:

Parameter This compound Acridine-9-carboxylic Acid
LogP ~-1.5 (polar, hydrophilic) 3.25 (hydrophobic)
Bioavailability High (aqueous solubility) Low (poor water solubility)
Applications Metabolic studies Anticancer drug development

This compound’s hydrophilicity contrasts with acridine derivatives, underscoring its suitability for aqueous biological systems .

Biological Activity

Thymidine-d9 is a deuterated analog of thymidine, a key nucleoside involved in DNA synthesis and repair. The incorporation of deuterium, a stable isotope of hydrogen, into thymidine modifies its physical and chemical properties, enhancing its utility in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Structure and Properties

This compound consists of a thymine base attached to a deoxyribose sugar, similar to non-deuterated thymidine. The presence of deuterium alters the compound's kinetics in enzymatic reactions, particularly those involving thymidine kinases and DNA polymerases. This modification can influence substrate binding affinities and reaction rates, providing insights into metabolic processes.

This compound exhibits biological activities that parallel those of non-deuterated thymidine. Key mechanisms include:

  • DNA Synthesis and Repair : this compound is incorporated into DNA during replication and repair processes. Its deuterated form may affect the efficiency and fidelity of these processes.
  • Enzymatic Reactions : The presence of deuterium can alter the kinetics of phosphorylation reactions catalyzed by thymidine kinases, impacting how effectively this compound is incorporated into DNA strands.

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

  • Metabolic Pathway Tracing : this compound's isotopic labeling allows for more precise tracing of metabolic pathways in cellular systems. This capability is crucial for understanding cellular dynamics and drug interactions.
  • Influence on Enzyme Activity : Research indicates that deuterated nucleosides like this compound can modulate enzyme activity differently than their non-deuterated counterparts. For instance, studies have shown that the incorporation of deuterium may enhance or inhibit the activity of specific kinases involved in DNA metabolism.

Applications

This compound has several applications across different fields:

  • Biochemical Research : It is widely used in studies involving metabolic pathways, enzyme kinetics, and molecular interactions.
  • Clinical Studies : this compound serves as a potential biomarker for monitoring cellular proliferation and response to therapies in cancer treatment contexts .
  • Drug Development : Its unique properties make it a valuable tool for developing new therapeutics targeting DNA synthesis pathways.

Case Study 1: Thymidine Kinase Activity as a Biomarker

A study investigated the role of thymidine kinase (TK1) activity as a biomarker for cancer treatment response. The modulation of TK1 levels was assessed in patients undergoing palbociclib therapy. Results indicated that TK1 activity could be monitored non-invasively and might predict treatment efficacy .

Case Study 2: Metabolic Pathway Analysis

In another study, researchers utilized this compound to trace metabolic pathways in cancer cells. The incorporation of deuterium allowed for enhanced tracking of nucleoside metabolism, revealing critical insights into how cancer cells adapt to therapeutic pressures.

Comparative Analysis

The following table summarizes key differences between thymidine and this compound regarding their biological activity:

PropertyThymidineThis compound
Isotopic CompositionNon-deuteratedDeuterated (d9)
Enzymatic KineticsStandard kineticsAltered kinetics
ApplicationsGeneral DNA synthesisEnhanced tracing
Biomarker PotentialLimitedHigher potential

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting Thymidine-d9 incorporation in DNA repair studies, and how can interference from endogenous nucleosides be minimized?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions is the gold standard for quantifying this compound. To reduce interference:

  • Use isotope dilution methods with internal standards (e.g., this compound itself) during sample preparation.
  • Optimize chromatographic separation via hydrophilic interaction liquid chromatography (HILIC) to resolve isotopic peaks.
  • Validate assays using control samples spiked with known concentrations of this compound and endogenous thymidine .

Q. What protocols ensure the stability of this compound in cell culture media for long-term metabolic labeling?

Methodological Answer:

  • Store stock solutions in aliquots at -80°C to prevent freeze-thaw degradation.
  • Supplement culture media with antioxidants (e.g., ascorbic acid) to mitigate oxidative decomposition.
  • Validate stability via periodic LC-MS checks over the experimental duration, correlating degradation rates with temperature and pH variations .

Q. How should researchers design controls to validate this compound specificity in cell proliferation assays?

Methodological Answer:

  • Include negative controls: Cells treated with non-deuterated thymidine to assess baseline incorporation.
  • Use knockout controls (e.g., thymidine kinase-deficient cell lines) to confirm enzymatic dependency.
  • Perform dose-response curves to establish linearity between this compound concentration and detection signal .

Advanced Research Questions

Q. How can Bayesian hierarchical modeling resolve discrepancies in this compound metabolic rates observed across heterogeneous tissue samples?

Methodological Answer:

  • Construct a hierarchical model with tissue-specific priors to account for biological variability.
  • Integrate measurement uncertainty by modeling instrument error as a Gaussian distribution.
  • Validate using posterior predictive checks to compare simulated and observed data, identifying outliers for re-analysis .

Q. What experimental strategies mitigate isotopic dilution effects when tracking this compound in longitudinal in vivo studies?

Methodological Answer:

  • Administer this compound via continuous infusion rather than bolus dosing to maintain steady-state concentrations.
  • Pair with kinetic modeling (e.g., compartmental analysis) to estimate dilution rates.
  • Cross-validate with independent techniques like bromodeoxyuridine (BrdU) labeling to confirm cell cycle phase specificity .

Q. How should researchers reconcile contradictory data on this compound uptake efficiency between 2D monolayer cultures and 3D organoid models?

Methodological Answer:

  • Conduct systematic variability analysis: Compare nutrient diffusion rates, cell density, and oxygen tension between models.
  • Use dual-labeling (this compound + fluorescent nucleoside analogs) to visualize spatial incorporation patterns in 3D systems.
  • Apply mixed-effects regression to isolate biological variability from technical artifacts .

Q. What integrative approaches link this compound incorporation data with single-cell transcriptomic profiles in cancer research?

Methodological Answer:

  • Perform parallel sequencing on sorted cells stratified by this compound incorporation levels.
  • Apply dimensionality reduction (e.g., UMAP) to cluster cells by proliferation state and gene expression.
  • Use causal inference models (e.g., Bayesian networks) to identify regulatory pathways driving differential incorporation .

Q. Key Methodological Considerations from Evidence

  • Experimental Design: Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to ensure rigor .
  • Data Contradictions: Analyze principal contradictions (e.g., biological vs. technical variability) using systematic variability testing and multi-model validation .
  • Statistical Validation: Consult statisticians early to design power analyses and select robust models (e.g., Bayesian hierarchical methods) .
  • Reproducibility: Document all protocols, including instrument calibration and sample storage conditions, using standardized templates .

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

251.28 g/mol

IUPAC Name

6-deuterio-1-[(2R,4S,5R)-3,3,4-trideuterio-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,2D2,3D,4D2,6D

InChI Key

IQFYYKKMVGJFEH-LREJENERSA-N

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@H]2C([C@]([C@H](O2)C([2H])([2H])O)([2H])O)([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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